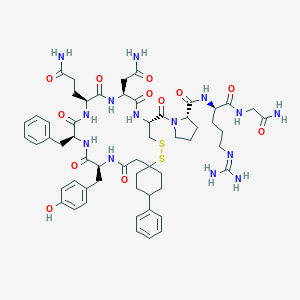
Phcadavp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Argipressin, (1-mercapto-4-phenylcyclohexaneacetic acid)(1)-, is a synthetic analog of the naturally occurring hormone vasopressin. It is primarily known for its role in regulating water retention in the body and its vasoconstrictive properties. This compound has garnered significant interest in both medical and scientific research due to its potential therapeutic applications .
Vorbereitungsmethoden
The synthesis of Argipressin, (1-mercapto-4-phenylcyclohexaneacetic acid)(1)-, involves several stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound in bulk quantities .
Analyse Chemischer Reaktionen
Argipressin, (1-mercapto-4-phenylcyclohexaneacetic acid)(1)-, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Argipressin, (1-mercapto-4-phenylcyclohexaneacetic acid)(1)-, has a wide range of scientific research applications. In chemistry, it is used as a model compound to study reaction mechanisms and pathways. In biology, it is utilized to investigate cellular processes and signaling pathways. In medicine, it has potential therapeutic applications in treating conditions such as diabetes insipidus and certain cardiovascular disorders. Additionally, it is used in the pharmaceutical industry for drug development and formulation studies .
Wirkmechanismus
The mechanism of action of Argipressin, (1-mercapto-4-phenylcyclohexaneacetic acid)(1)-, involves its interaction with specific receptors in the body. It primarily targets vasopressin receptors, leading to the activation of intracellular signaling pathways that regulate water retention and vasoconstriction. The molecular targets and pathways involved include the V1 and V2 receptors, which mediate the compound’s effects on blood vessels and kidney function .
Vergleich Mit ähnlichen Verbindungen
Argipressin, (1-mercapto-4-phenylcyclohexaneacetic acid)(1)-, can be compared with other similar compounds such as desmopressin and terlipressin. While all these compounds share structural similarities and target vasopressin receptors, Argipressin, (1-mercapto-4-phenyl
Eigenschaften
CAS-Nummer |
119617-73-1 |
|---|---|
Molekularformel |
C57H76N14O12S2 |
Molekulargewicht |
1213.4 g/mol |
IUPAC-Name |
(2S)-N-[(2R)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(10R,13S,16S,19S,22S)-13-(2-amino-2-oxoethyl)-16-(3-amino-3-oxopropyl)-19-benzyl-22-[(4-hydroxyphenyl)methyl]-12,15,18,21,24-pentaoxo-3-phenyl-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C57H76N14O12S2/c58-45(73)20-19-39-50(78)69-42(29-46(59)74)53(81)70-43(55(83)71-26-8-14-44(71)54(82)67-38(13-7-25-63-56(61)62)49(77)64-31-47(60)75)32-84-85-57(23-21-36(22-24-57)35-11-5-2-6-12-35)30-48(76)65-40(28-34-15-17-37(72)18-16-34)51(79)68-41(52(80)66-39)27-33-9-3-1-4-10-33/h1-6,9-12,15-18,36,38-44,72H,7-8,13-14,19-32H2,(H2,58,73)(H2,59,74)(H2,60,75)(H,64,77)(H,65,76)(H,66,80)(H,67,82)(H,68,79)(H,69,78)(H,70,81)(H4,61,62,63)/t36?,38-,39+,40+,41+,42+,43+,44+,57?/m1/s1 |
InChI-Schlüssel |
VQHRAMWIAFEDBU-PWVOCXJBSA-N |
SMILES |
C1CC(N(C1)C(=O)C2CSSC3(CCC(CC3)C4=CC=CC=C4)CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC5=CC=CC=C5)CC6=CC=C(C=C6)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |
Isomerische SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CSSC3(CCC(CC3)C4=CC=CC=C4)CC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC5=CC=CC=C5)CC6=CC=C(C=C6)O)C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC(=O)N |
Kanonische SMILES |
C1CC(N(C1)C(=O)C2CSSC3(CCC(CC3)C4=CC=CC=C4)CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC5=CC=CC=C5)CC6=CC=C(C=C6)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |
Key on ui other cas no. |
119617-73-1 |
Synonyme |
1-(1-mercapto-4-phenylcyclohexaneacetic acid)-argipressin arginine vasopressin, (1-mercapto-4-phenylcyclohexaneacetic acid)(1)- argipressin, (1-mercapto-4-phenylcyclohexaneacetic acid)(1)- PhCADAVP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















